molecular formula C8H11NO3 B14322492 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- CAS No. 111838-81-4

2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-

Cat. No.: B14322492
CAS No.: 111838-81-4
M. Wt: 169.18 g/mol
InChI Key: RDPLMLHGTKXGNW-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its diverse applications in synthetic organic chemistry and pharmaceuticals, particularly as a chiral auxiliary and an antibacterial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- typically involves the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinone derivatives with additional functional groups, while reduction can yield simpler, reduced forms of the compound .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals .

Biology and Medicine: The compound is part of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive bacteria. It is used in the development of antibacterial agents such as linezolid and tedizolid .

Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable in the synthesis of complex molecules required in drug development .

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)-, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

  • 4,4-Dimethyl-2-oxazolidinone
  • 3-Chloro-4,4-dimethyl-2-oxazolidinone
  • Linezolid
  • Tedizolid

Comparison: While 2-Oxazolidinone, 4,4-dimethyl-3-(1-oxo-2-propenyl)- shares structural similarities with other oxazolidinones, its unique substituents confer distinct chemical and biological properties.

Properties

CAS No.

111838-81-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4,4-dimethyl-3-prop-2-enoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11NO3/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4H,1,5H2,2-3H3

InChI Key

RDPLMLHGTKXGNW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1C(=O)C=C)C

Origin of Product

United States

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